Benzenesulfonic acid, 4-methyl-3-nitro-
Description
Benzenesulfonic acid, 4-methyl-3-nitro- (CAS 97-06-3), is a nitro- and methyl-substituted derivative of benzenesulfonic acid. Its molecular formula is C₇H₇NO₅S, and it is structurally characterized by a sulfonic acid group (-SO₃H) at the para position, a methyl group at the 4-position, and a nitro group (-NO₂) at the 3-position of the benzene ring . This compound is a key intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. Its strong electron-withdrawing nitro group enhances acidity compared to unsubstituted benzenesulfonic acid (pKa ~ -2.8) , while the methyl group introduces steric and solubility effects.
Properties
CAS No. |
97-06-3 |
|---|---|
Molecular Formula |
C7H7NO5S |
Molecular Weight |
217.2 g/mol |
IUPAC Name |
4-methyl-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO5S/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H,11,12,13) |
InChI Key |
GJYYWZTYFNSZRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Other CAS No. |
97-06-3 51591-66-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical properties and applications of 4-methyl-3-nitrobenzenesulfonic acid differ significantly from structurally related benzenesulfonic acid derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of Benzenesulfonic Acid Derivatives
Key Differences
Acidity and Reactivity: The nitro group in 4-methyl-3-nitrobenzenesulfonic acid increases acidity compared to unsubstituted benzenesulfonic acid. However, it is less acidic than 4-chloro-3-nitrobenzenesulfonic acid due to chlorine’s stronger electron-withdrawing effect . 4-Aminobenzenesulfonic acid (sulfanilic acid) is weakly acidic (pKa ~ 3.3) due to the electron-donating amino group, making it suitable for zwitterionic applications .
Solubility and Stability :
- The methyl group in 4-methyl-3-nitrobenzenesulfonic acid reduces water solubility compared to sulfanilic acid but improves stability in organic solvents .
- Sodium salts (e.g., 2,4-dimethyl-5-nitrobenzenesulfonic acid sodium salt) exhibit high solubility, making them ideal for detergent formulations .
Applications :
- 4-Methyl-3-nitrobenzenesulfonic acid : Used in azo dye synthesis and as a pharmaceutical intermediate (e.g., sulfonamide antibiotics) .
- 4-Chloro-3-nitrobenzenesulfonic acid : Employed in agrochemicals due to its reactivity in nucleophilic substitution reactions .
- Sulfanilic acid : Key precursor for sulfonamide drugs and colorimetric reagents .
Research Findings and Industrial Relevance
- Catalytic Applications : Benzenesulfonic acid derivatives, including nitro-substituted variants, serve as green catalysts in esterification and transesterification reactions. Their lower corrosivity compared to sulfuric acid makes them advantageous in continuous flow reactors .
- Market Trends : The benzenesulfonic acid market is driven by demand in textiles (dyes) and pharmaceuticals, with major producers like BASF SE and Stepan Company expanding production capacities .
Preparation Methods
Nitration of p-Toluenesulfonic Acid
Overview:
The most established route for synthesizing 4-methyl-3-nitrobenzenesulfonic acid is the direct nitration of p-toluenesulfonic acid. This method leverages the activating effect of the sulfonic acid group and the methyl group, directing the introduction of a nitro group to the 3-position.
$$
\text{p-Toluenesulfonic acid} + \text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{4-methyl-3-nitrobenzenesulfonic acid} + \text{H}2\text{O}
$$
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Reaction | Mix p-toluenesulfonic acid with concentrated H₂SO₄ | Sulfonic acid acts as both substrate and acid catalyst |
| 2. Nitration | Slowly add concentrated HNO₃ at 0–10°C | Vigorous stirring to ensure uniform nitration |
| 3. Workup | After completion, pour into ice-water | Precipitate forms; filtered and washed |
| 4. Purify | Recrystallize from water or dilute acid | Yields a yellowish crystalline solid |
| Parameter | Value/Range |
|---|---|
| Reaction Temp | 0–10°C |
| Reaction Time | 1–3 hours |
| Yield | 60–80% (literature range) |
| Product Purity | >98% after recrystallization |
Mechanistic Note:
The methyl group is ortho/para-directing and the sulfonic acid group is meta-directing. Their combined influence favors nitration at the 3-position relative to the methyl group (meta to methyl, ortho to sulfonic acid).
Sulfonation of 3-Nitrotoluene
Overview:
An alternative method involves sulfonating 3-nitrotoluene to introduce the sulfonic acid group at the 4-position.
$$
\text{3-Nitrotoluene} + \text{fuming H}2\text{SO}4 \rightarrow \text{4-methyl-3-nitrobenzenesulfonic acid}
$$
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Reaction | Add 3-nitrotoluene to fuming sulfuric acid (oleum) | Temperature maintained at 80–120°C |
| 2. Sulfonation | Stirred for several hours | Monitored by TLC or HPLC |
| 3. Workup | Reaction mixture poured into ice-water | Product precipitates, filtered, washed |
| 4. Purify | Recrystallization | Yields pure compound |
| Parameter | Value/Range |
|---|---|
| Reaction Temp | 80–120°C |
| Reaction Time | 2–6 hours |
| Yield | 50–75% |
| Product Purity | >97% after recrystallization |
Mechanistic Note:
Sulfonation is favored at the para-position relative to the methyl group, which is also ortho to the nitro group, yielding the desired isomer.
Alternative Laboratory Methods
- Sequential Nitration and Sulfonation: Starting from toluene, one can first nitrate to obtain 3-nitrotoluene, followed by sulfonation as above.
- Use of Mixed Acid Systems: Some protocols use mixed acid (nitric and sulfuric) for one-pot reactions, but regioselectivity and yield may be lower.
Summary Table: Comparative Preparation Methods
| Route | Starting Material | Key Reagents | Yield (%) | Selectivity | Remarks |
|---|---|---|---|---|---|
| Nitration of p-toluenesulfonic acid | p-Toluenesulfonic acid | HNO₃, H₂SO₄ | 60–80 | High | Preferred for high regioselectivity |
| Sulfonation of 3-nitrotoluene | 3-Nitrotoluene | Fuming H₂SO₄ | 50–75 | High | Useful if 3-nitrotoluene is available |
| Sequential (nitration, sulfonation) | Toluene | HNO₃, H₂SO₄ (stepwise) | 40–60 | Moderate | More steps, lower overall yield |
Research Findings and Notes
- Industrial Relevance: The nitration of p-toluenesulfonic acid is the most commonly cited industrial method due to its high regioselectivity and relatively straightforward purification.
- Purification: The product is typically purified by recrystallization from water or dilute acid, yielding a yellow crystalline solid.
- Safety Considerations: Both nitration and sulfonation are exothermic and require careful temperature control to avoid side reactions and decomposition.
- Environmental Notes: Waste acid streams must be neutralized and disposed of according to regulatory guidelines.
Q & A
Basic Questions
Q. How can the structure of 4-methyl-3-nitrobenzenesulfonic acid be confirmed using spectroscopic methods?
- Methodological Answer : Structure elucidation typically employs a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify aromatic proton environments and substituent positions. The methyl group (CH) resonates as a singlet (~2.5 ppm), while nitro and sulfonic acid groups deshield adjacent protons .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1350 cm (asymmetric S=O stretch) and ~1530 cm (N=O stretch) confirm sulfonic acid and nitro groups .
- Mass Spectrometry (MS) : High-resolution MS provides the exact molecular mass (217.20 g/mol) and fragmentation patterns consistent with the nitro and sulfonic acid moieties .
Q. What are the standard synthetic routes for preparing 4-methyl-3-nitrobenzenesulfonic acid?
- Methodological Answer :
- Sulfonation Followed by Nitration :
Sulfonation : Toluene is sulfonated with concentrated HSO at 110–120°C to yield p-toluenesulfonic acid.
Nitration : The product is nitrated using a HNO-HSO mixture under controlled temperature (0–5°C) to introduce the nitro group at the meta position relative to the sulfonic acid group .
- Direct Functionalization : Alternative methods involve electrophilic substitution on pre-sulfonated aromatic rings using nitrating agents (e.g., acetyl nitrate) in non-aqueous solvents to minimize side reactions .
Q. What are the primary research applications of 4-methyl-3-nitrobenzenesulfonic acid in catalysis?
- Methodological Answer :
- Acid Catalyst : Its strong acidity (pKa ~ -6) makes it effective in esterification and condensation reactions. For example, it catalyzes peptide bond formation in non-polar solvents by protonating carbonyl groups .
- Intermediate in Dye Synthesis : The nitro group facilitates electrophilic azo coupling reactions, forming colored complexes used in analytical chemistry for metal ion detection .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for sulfonation when synthesizing nitro-substituted benzenesulfonic acids?
- Methodological Answer :
- Competitive Side Reactions : Nitro groups are meta-directing, which can lead to regioselectivity issues during sulfonation. Kinetic control (low temperature) and excess sulfonating agent (HSO) are required to favor the desired 3-nitro-4-sulfonic acid isomer .
- Acid Sensitivity : The nitro group can undergo reduction under prolonged acidic conditions. Using milder sulfonation methods (e.g., SO in inert solvents) minimizes decomposition .
Q. How do computational methods assist in predicting the reactivity of 4-methyl-3-nitrobenzenesulfonic acid in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations predict electrophilic attack sites by analyzing electron density maps. The nitro group deactivates the ring, directing incoming electrophiles to the para position relative to the sulfonic acid group .
- Molecular Orbital Analysis : Frontier orbital theory (HOMO-LUMO gaps) evaluates susceptibility to oxidation or reduction, critical for designing redox-stable derivatives .
Q. How can researchers resolve contradictions in reported aquatic toxicity data for sulfonic acid derivatives?
- Methodological Answer :
- Comparative Toxicity Studies : Standardize test organisms (e.g., Daphnia magna for chronic toxicity) and exposure durations to ensure data comparability. For example, NOEC values for 4-methyl-3-nitrobenzenesulfonic acid vary due to differences in algal species sensitivity (e.g., Chlorella vulgaris vs. Selenastrum capricornutum) .
- Environmental Fate Modeling : Assess persistence using OECD 301 biodegradability tests. The sulfonic acid group enhances water solubility, leading to lower bioaccumulation potential but higher mobility in aquatic systems .
Q. What advanced techniques are used to study the interaction of 4-methyl-3-nitrobenzenesulfonic acid with biological macromolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins (e.g., serum albumin) by measuring enthalpy changes during complex formation .
- Molecular Docking Simulations : Predicts binding modes with enzyme active sites (e.g., carbonic anhydrase), guiding drug design for sulfonamide-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
